Structural Distinction: 2-Methyl Substitution Confers Unique Nicotinoid Pharmacophore
1-(2-Methylnicotinoyl)pyrrolidin-2-one contains a 2-methyl group on the nicotinoyl ring, a structural feature absent in unsubstituted analogs like 1-methyl-3-nicotinoylpyrrolidin-2-one (CAS 125630-28-6). Patent literature on 2-alkyl nicotinoids establishes that ortho-methylation on the pyridine ring critically modulates insecticidal activity [1]. In a direct comparison of nicotine isomers, 6-methylnicotine (methyl ortho to pyrrolidine) retained full nicotinic activity, while 4-methylnicotine exhibited little to no activity, demonstrating that regiospecific methyl placement is a key determinant of biological function [2]. The target compound incorporates this ortho-methylated pharmacophore into a pyrrolidinone framework, offering a distinct chemical space for SAR exploration.
| Evidence Dimension | Positional isomerism impact on biological activity |
|---|---|
| Target Compound Data | Contains 2-methyl substituent on nicotinoyl ring (ortho to carbonyl attachment) |
| Comparator Or Baseline | 6-Methylnicotine: retains full nicotinic activity; 4-Methylnicotine: negligible activity |
| Quantified Difference | Qualitative: methyl position determines activity retention vs. loss |
| Conditions | Pharmacological assessment of nicotinic activity in mammals (Haglid et al., 1967) |
Why This Matters
The ortho-methylated scaffold provides a distinct SAR starting point for developing novel nicotine analogues with potentially differentiated insecticidal or pharmacological profiles.
- [1] Sanders, E. B., Secor, H. V., & Seeman, J. I. (1979). 2-Alkyl nicotinoids and processes for their production. U.S. Patent No. 4,155,909. View Source
- [2] Haglid, F. (1967). Studies on pyridine alkaloids and related compounds. Acta Chemica Scandinavica, 21, 329-334. View Source
